Potassium trifluoro(4-phenoxyphenyl)boranuide
Overview
Description
Potassium trifluoro(4-phenoxyphenyl)boranuide is an organoboron compound with the molecular formula C12H9BF3KO. It is a potassium salt of trifluoroborate, characterized by the presence of a phenoxyphenyl group. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-phenoxyphenyl)boranuide can be synthesized through the borylation of aryl bromides using bis-boronic acid (BBA) under mild conditions. The reaction involves the conversion of aryl bromides to arylboronic acids, which are then transformed into trifluoroborate salts . The reaction is typically carried out in an inert atmosphere at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and high purity of the final product. The compound is then purified and packaged under controlled conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-phenoxyphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
Potassium trifluoro(4-phenoxyphenyl)boranuide has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical studies.
Medicine: It is explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of potassium trifluoro(4-phenoxyphenyl)boranuide involves its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, forming a palladium-boron intermediate. This intermediate then undergoes reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the activation of aryl halides and the formation of biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
Potassium phenyltrifluoroborate: Similar in structure but lacks the phenoxy group.
Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxy group instead of a phenoxy group.
Potassium trifluoro(4-formylphenyl)boranuide: Contains a formyl group instead of a phenoxy group.
Uniqueness
Potassium trifluoro(4-phenoxyphenyl)boranuide is unique due to its phenoxyphenyl group, which imparts distinct reactivity and stability. This makes it particularly useful in specific cross-coupling reactions where other trifluoroborates may not perform as effectively.
Properties
IUPAC Name |
potassium;trifluoro-(4-phenoxyphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF3O.K/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;/h1-9H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYOESXWWBSVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OC2=CC=CC=C2)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187951-62-7 | |
Record name | Borate(1-), trifluoro(4-phenoxyphenyl)-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187951-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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